molecular formula C19H17Cl2N B2367570 (4-Chlorophenyl)-(3-phenylphenyl)methanamine;hydrochloride CAS No. 2247106-88-1

(4-Chlorophenyl)-(3-phenylphenyl)methanamine;hydrochloride

Cat. No.: B2367570
CAS No.: 2247106-88-1
M. Wt: 330.25
InChI Key: IJXGRGWEVDTXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorophenyl)-(3-phenylphenyl)methanamine;hydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of a chlorophenyl group and a phenylphenyl group attached to a methanamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(4-Chlorophenyl)-(3-phenylphenyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-(3-phenylphenyl)methanamine;hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 3-phenylbenzylamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-(3-phenylphenyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens, nitric acid, and sulfuric acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-(3-phenylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)methanamine
  • (3-Phenylphenyl)methanamine
  • (4-Chlorophenyl)(phenyl)methanamine

Uniqueness

(4-Chlorophenyl)-(3-phenylphenyl)methanamine;hydrochloride is unique due to the presence of both chlorophenyl and phenylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

(4-chlorophenyl)-(3-phenylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN.ClH/c20-18-11-9-15(10-12-18)19(21)17-8-4-7-16(13-17)14-5-2-1-3-6-14;/h1-13,19H,21H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXGRGWEVDTXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(C3=CC=C(C=C3)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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